2-Cyclopropyl-3-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-cyclopropyl-3-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9(11)10(7)8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
JUWPGNCVYJUDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2CC2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Cyclopropyl 3 Methylaniline
Oxidative Transformations and Radical Chemistry
The oxidative chemistry of N-cyclopropylanilines is characterized by the initial formation of a radical cation on the nitrogen atom, which triggers a cascade of subsequent reactions. These compounds are particularly useful for probing the oxidative properties of photosensitizers and dissolved organic matter in environmental chemistry. researchgate.net The irreversible nature of the reactions following the initial oxidation makes these molecules effective tools for mechanistic elucidation. acs.orgresearchgate.net
The primary step in the oxidative transformation of N-cyclopropylanilines is a Single Electron Transfer (SET) from the electron-rich aniline (B41778) moiety to an oxidant, such as an excited triplet-state photosensitizer (³sens*). researchgate.netacs.org This process is favored due to the relatively low aqueous oxidation potentials of anilines. researchgate.net The SET reaction results in the formation of an N-cyclopropylaniline radical cation (CPA•⁺). acs.org This initial oxidation is often a near diffusion-controlled process. acs.org It is hypothesized that upon formation, the CPA•⁺ can be quenched by antioxidants or undergo further reactions. researchgate.net
The general mechanism can be represented as: CPA + ³sens → CPA•⁺ + sens•⁻*
This SET event is central to the subsequent chemical transformations that define the reactivity of this class of compounds. nih.gov
Following the initial SET oxidation, the resultant N-cyclopropylaniline radical cation (CPA•⁺) is not stable. The high ring strain of the cyclopropyl (B3062369) group facilitates a spontaneous and irreversible ring-opening reaction. acs.orgnih.govnih.gov This rapid unimolecular process is a key feature of the molecule's reactivity and is fundamental to its use as a mechanistic probe. acs.orgwikipedia.org The ring-opening is often so rapid that it outcompetes other potential pathways, such as back electron transfer (BET) or quenching by antioxidants. acs.org
The cleavage of the cyclopropane (B1198618) ring in the radical cation leads to the formation of a "distonic radical cation". acs.org In these species, the radical center and the charge center are formally separated within the same molecule, which can often lead to greater stability compared to conventional isomers. kuleuven.be For N-cyclopropylaniline, the ring-opening transforms the initial radical cation into a structure where the positive charge remains on the nitrogen atom while the unpaired electron is located on a terminal carbon of the newly formed propyl chain. acs.orgkuleuven.be This structural rearrangement is a critical intermediate step that dictates the subsequent reaction pathways. acs.org
Once the distonic radical cation is formed, it is susceptible to further reactions, particularly with molecular oxygen (O₂). acs.org Studies on N-cyclopropylaniline (CPA) suggest a mechanism where the distonic radical cation reacts with O₂ to form an endoperoxide intermediate. acs.org This intermediate is unstable and undergoes further ring-opening and fragmentation to yield stable products. acs.org
Two major products identified from the air oxidation of CPA are 3-hydroxy-N-phenylpropanamide and acetanilide (B955). acs.orgresearchgate.net These products are formed through a proposed mechanism involving the breakdown of the endoperoxide intermediate. acs.org
| Product Name | Reported Yield from CPA |
| 3-hydroxy-N-phenylpropanamide | ~45% |
| Acetanilide | ~25% |
Yields reported in a 2-anthraquinone-sulfonate (2AN) sensitized system. acs.org
The oxidative degradation of N-cyclopropylanilines can be influenced by the presence of antioxidants and the potential for radical chain reactions. acs.org Antioxidant quenching (AQ) is a process where an antioxidant molecule donates an electron to the radical cation (CPA•⁺), returning it to its neutral state and thereby inhibiting the subsequent ring-opening and fragmentation. researchgate.netacs.org
CPA•⁺ + Antioxidant → CPA + Antioxidant•⁺
However, because the cyclopropyl ring-opening is extremely fast and irreversible, it can "short-circuit" the quenching process, making these compounds less susceptible to antioxidant inhibition than other anilines. acs.org For some substituted analogs, a radical chain reaction may become a competitive pathway, complicating the kinetics. For instance, the presence of an electron-donating group might stabilize the initial radical cation, slowing the ring-opening and making antioxidant quenching or radical chain processes more competitive. acs.org
The predictable and rapid unimolecular rearrangement of the cyclopropyl group following oxidation makes N-cyclopropylanilines excellent "radical clocks". wikipedia.orgcsbsju.edu A radical clock is a compound that undergoes a rapid rearrangement at a known rate, which can be used to time a competing bimolecular reaction. wikipedia.org
In the case of 2-Cyclopropyl-3-methylaniline and its analogs, the competition is between the unimolecular ring-opening of the radical cation and a bimolecular reaction, such as antioxidant quenching. acs.org The rate of the cyclopropyl ring-opening serves as an internal stopwatch. If ring-opened products are observed, it indicates that the radical cation intermediate had a lifetime sufficient for the rearrangement to occur. The ratio of ring-opened products to products formed from the unrearranged radical can provide kinetic information about the competing reaction. csbsju.edu The irreversible nature of this specific ring-opening makes it a powerful tool for confirming the formation of radical intermediates and measuring the rates of very fast reactions. acs.orgresearchgate.net
Cyclopropyl Ring-Opening Reactions upon Oxidation
N-Dealkylation Mechanisms and Regioselectivity
The N-dealkylation of N-alkyl-N-cyclopropylanilines, such as this compound, is a significant metabolic pathway, particularly in biological systems catalyzed by enzymes like cytochrome P450 (P450). nih.govrsc.org This process involves the cleavage of the N-alkyl or N-cyclopropyl bond, and its mechanism has been a subject of detailed investigation to understand the factors governing its regioselectivity. The reaction proceeds through a multi-step mechanism involving key intermediates and transition states.
Carbinolamine Intermediate Formation
The initial step in the P450-catalyzed N-dealkylation of N-cyclopropyl-N-methylaniline is the hydroxylation of the α-carbon of either the methyl or the cyclopropyl group. nih.govrsc.org This hydroxylation leads to the formation of a crucial, albeit unstable, carbinolamine intermediate. nih.govrsc.orgepa.govnih.gov The formation of this intermediate is a strong indication of a conventional C-hydroxylation mechanism, as opposed to a single electron transfer (SET) mechanism. epa.govnih.gov The subsequent decomposition of the carbinolamine yields the dealkylated aniline and either formaldehyde (B43269) (from demethylation) or cyclopropanone (B1606653) (from decyclopropylation). nih.govrsc.org Studies have confirmed the formation of cyclopropanone, which exists in its hydrated form, during the N-decyclopropylation of N-cyclopropyl-N-methylaniline, providing evidence for the carbinolamine pathway. epa.govnih.gov
Cα–H hydroxylation : The enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen, followed by the insertion of a hydroxyl group to form the carbinolamine. nih.govrsc.org
Decomposition : The carbinolamine intermediate is unstable and spontaneously breaks down. In a nonenzymatic environment, this decomposition is a water-assisted proton-transfer process. nih.govrsc.org
Hydrogen Atom Transfer (HAT) Steps
Theoretical and experimental studies have established that the rate-limiting step in the N-dealkylation of N-cyclopropyl-N-methylaniline is the initial Cα–H bond activation, which proceeds via a Hydrogen Atom Transfer (HAT) mechanism. nih.govrsc.orgnih.gov This is in contrast to an alternative single electron transfer (SET) mechanism. The HAT mechanism involves the abstraction of a hydrogen atom from the α-carbon of the N-substituent by the active oxygen species of the P450 enzyme. nih.gov
Evidence for the HAT mechanism comes from studies using probe substrates like N-cyclopropyl-N-methylaniline. A SET mechanism would be expected to lead to the opening of the cyclopropyl ring. epa.govku.edu However, experimental observations show the formation of ring-intact products like cyclopropanone, which strongly supports the HAT pathway. epa.govnih.gov Density functional theory calculations have further corroborated that the Cα–H activation is an isotope-sensitive HAT step. nih.govrsc.org
Competition between N-Demethylation and N-Decyclopropylation
In molecules containing both N-methyl and N-cyclopropyl groups, there is a competition between the two dealkylation pathways: N-demethylation and N-decyclopropylation. nih.govrsc.org Studies on N-cyclopropyl-N-methylaniline have shown that N-demethylation is the preferred pathway in biocatalytic models like cytochrome P450. nih.govrsc.org This preference is somewhat counterintuitive, as the bond dissociation energy (BDE) of the Cα–H bond on the cyclopropyl group is lower than that on the methyl group, which would normally suggest that the cyclopropyl group is more easily removed. nih.govrsc.org
The observed regioselectivity is attributed to the unique electronic properties of the tertiary amine. nih.govrsc.org N-cyclopropyl-N-methylaniline possesses a πPh-πC-N conjugated system, which gives the transition state a polar character. nih.govrsc.org This electronic delocalization effect plays a significant role in determining the preferred reaction pathway.
| Dealkylation Pathway | Corresponding Product | Preferred in P450 |
| N-Demethylation | N-cyclopropylaniline | Yes |
| N-Decyclopropylation | N-methylaniline | No |
Environmental Effects on Regioselectivity in Biocatalytic Models
The regioselectivity of the N-dealkylation reaction is significantly influenced by the microenvironment of the enzyme's active site. nih.govrsc.org The protein pocket of cytochrome P450 can exert a remarkable effect on whether demethylation or decyclopropylation is favored. nih.govrsc.org Specifically, the bulk polarity and hydrogen-bonding capability of the enzyme's active site can switch the regioselectivity from a competition between the two pathways to a clear preference for N-demethylation. nih.govrsc.org This environmental effect overrides the prediction based solely on bond dissociation energies, highlighting the importance of the enzyme's structure in directing the reaction's outcome. nih.govrsc.org The polar character of the transition state, arising from the conjugated π-system of the aniline, interacts with the polar environment of the protein pocket, stabilizing the transition state leading to demethylation more than the one for decyclopropylation. nih.govrsc.org
Electrophilic and Nucleophilic Reactions
The reactivity of this compound is characterized by the distinct properties of its three main components: the aniline ring, the amino group, and the cyclopropyl group.
Aniline Ring and Amino Group: The aniline moiety makes the compound susceptible to electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in this compound, these positions are already substituted or sterically hindered, which can influence the regioselectivity of further substitutions. The amino group itself is nucleophilic and can react with various electrophiles.
Nitrosation Reactions of N-Alkyl-N-Cyclopropylanilines
The reaction of N-alkyl-N-cyclopropylanilines with nitrosating agents, such as nitrous acid, has been studied as a mechanistic probe for the nitrosation of N,N-dialkyl aromatic amines. nih.gov When treated with nitrous acid, these compounds undergo a rapid reaction that results in the specific cleavage of the cyclopropyl group from the nitrogen atom, producing the corresponding N-alkyl-N-nitrosoaniline. nih.govresearchgate.net This selective cleavage is observed regardless of the nature of the other alkyl substituent (e.g., methyl, ethyl, isopropyl). nih.govresearchgate.net
The mechanism for this reaction is believed to involve the formation of an amine radical cation. nih.govresearchgate.net This intermediate then undergoes a rapid opening of the cyclopropyl ring to form an iminium ion with a carbon-centered radical, which can then react further. nih.gov This selective cleavage of the cyclopropyl group provides insight into the electronic and steric factors governing nitrosation reactions.
The general reaction of a secondary amine with a nitrite source under acidic conditions leads to the formation of an N-nitrosamine. libretexts.org The process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic nitrogen of the amine. libretexts.org
| Reactant | Nitrosating Agent | Major Products | Mechanistic Feature |
| N-cyclopropyl-N-alkylaniline | Nitrous Acid | N-alkyl-N-nitrosoaniline | Selective cleavage of the cyclopropyl group |
| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous Acid | 4-chloro-N-methyl-N-nitrosoaniline (76%), cinnamaldehyde (55%) | Supports amine radical cation mechanism |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
DFT has been a powerful tool for elucidating the complex reaction pathways of N-cyclopropyl-N-alkylanilines. Theoretical calculations have been instrumental in mapping out the mechanism of oxidative N-dealkylation, a key metabolic reaction catalyzed by enzymes like cytochrome P450 (P450). rsc.orgnih.gov Studies have focused on aspects such as reaction mechanisms, spin-selectivity, and the energetics of transition states. rsc.org
Theoretical studies on the N-dealkylation of the related compound N-cyclopropyl-N-methylaniline, catalyzed by cytochrome P450, show a two-step mechanism. rsc.orgnih.gov
Cα–H Hydroxylation : The first step involves the hydroxylation of the Cα–H bond on one of the N-substituents (either the cyclopropyl (B3062369) or the methyl group). This reaction forms a carbinolaniline complex. rsc.orgnih.gov
Decomposition : The second step is the decomposition of the carbinolaniline intermediate. This breakdown yields either cyclopropanone (B1606653) and N-methylaniline (from de-cyclopropylation) or formaldehyde (B43269) and N-cyclopropylaniline (from de-methylation). rsc.orgnih.gov
The rate-limiting step in this process is the initial Cα–H activation, which proceeds via an isotope-sensitive hydrogen atom transfer (HAT). rsc.orgnih.gov In a nonenzymatic environment, the subsequent decomposition of the carbinolaniline is a water-assisted proton-transfer process. rsc.orgnih.gov
The initial Cα–H hydroxylation step of N-dealkylation has been shown to proceed through a spin-selective mechanism (SSM). rsc.orgnih.gov DFT calculations indicate that this reaction occurs predominantly on the low-spin (LS) doublet state of the P450 catalytic cycle. rsc.orgnih.gov This spin-selectivity is a critical factor in determining the reactivity and the subsequent reaction pathway.
Analysis of the transition states using DFT provides crucial information about the energetics and feasibility of different reaction pathways. For the N-dealkylation of N-cyclopropyl-N-methylaniline, a key finding is that the transition state possesses a significant polar character. rsc.orgnih.gov This polarity arises from the electron delocalization effects within the molecule's π-system. rsc.orgnih.gov
Interestingly, the preference for N-demethylation over N-decyclopropylation does not align with the normal correlation between activation energy and bond dissociation energy (BDE). rsc.orgnih.gov The BDE of the Cα–H bond on the methyl group is actually higher than that on the cyclopropyl group, which would typically suggest that breaking the C-H bond on the cyclopropyl group is easier. rsc.orgnih.gov The observed preference for demethylation is instead explained by environmental and electronic factors that stabilize the demethylation transition state. rsc.orgnih.gov
Table 1: Key Energetic and Mechanistic Findings from DFT Studies
| Feature | Description | Reference |
|---|---|---|
| Reaction | N-Dealkylation catalyzed by Cytochrome P450 | rsc.orgnih.gov |
| Mechanism | Two-step: Cα–H hydroxylation followed by decomposition | rsc.orgnih.gov |
| Rate-Limiting Step | Cα–H activation via Hydrogen Atom Transfer (HAT) | rsc.orgnih.gov |
| Spin State | Proceeds mostly on the low-spin (LS) doublet state (Spin-Selective Mechanism) | rsc.orgnih.gov |
| Transition State | Exhibits a polar character due to electron delocalization | rsc.orgnih.gov |
| Regioselectivity | Preference for N-demethylation over N-decyclopropylation | rsc.orgnih.gov |
Understanding Regioselectivity from a Theoretical Perspective
Theoretical studies have been essential in explaining the observed regioselectivity in the N-dealkylation of N-cyclopropyl-N-alkylanilines, where demethylation is favored over decyclopropylation. rsc.org
The regioselectivity is heavily influenced by the presence of a unique πPh-πC-N conjugated system in the aniline (B41778) derivative. rsc.orgnih.gov This π-system involves the phenyl ring and the C-N bonds. Electron delocalization within this conjugated system imparts the polar character to the transition state. rsc.orgnih.gov In the case of N-cyclopropylaniline radical cations, resonance delocalization of spin and charge into the phenyl ring can slow down other potential reactions, such as the opening of the cyclopropane (B1198618) ring. researchgate.net This stabilization of the radical cation intermediate is a key factor governing the reaction's outcome. researchgate.net
The surrounding molecular environment plays a decisive role in switching the regioselectivity of the N-dealkylation reaction. rsc.orgnih.gov DFT calculations show that in the gas phase, there is competition between N-decyclopropylation and N-demethylation. However, when the effects of the enzyme's active site are considered, a clear preference for N-demethylation emerges. rsc.org The bulk polarity and the hydrogen-bonding capability of the protein pocket have a remarkable effect on the regioselectivity by preferentially stabilizing the more polar transition state of the N-demethylation pathway. rsc.orgnih.gov
Table 2: Factors Influencing Regioselectivity in N-Dealkylation
| Factor | Influence on Regioselectivity | Reference |
|---|---|---|
| πPh-πC-N Conjugated System | Creates a polar transition state through electron delocalization. | rsc.orgnih.gov |
| Molecular Environment | The polarity and hydrogen-bonding of the enzyme pocket switch the preference to N-demethylation. | rsc.orgnih.gov |
| Bond Dissociation Energy (BDE) | Does not correlate with observed regioselectivity; Cα–H BDE is higher for the methyl group, yet it is preferentially cleaved. | rsc.orgnih.gov |
Molecular Dynamics and Kinetic Isotope Effect Studies
Molecular Dynamics Simulations:
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like 2-cyclopropyl-3-methylaniline, MD simulations could provide valuable insights into its conformational dynamics, interactions with solvents, and behavior within a biological system, such as binding to a receptor. For instance, studies on other aniline derivatives have utilized MD simulations to understand their interactions in solution and within protein binding sites. bohrium.comresearchgate.net These simulations typically involve calculating the forces between atoms and using these forces to predict their motion, providing a dynamic picture of the molecule's behavior at the atomic level.
Kinetic Isotope Effect Studies:
The kinetic isotope effect is a powerful tool used to elucidate reaction mechanisms by determining the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes. wpmucdn.com For this compound, KIE studies could be particularly informative in understanding reactions involving the cleavage of C-H or N-H bonds.
For example, primary and secondary α-deuterium kinetic isotope effects have been observed in reactions involving deuterated aniline nucleophiles. rsc.org Such studies help in understanding the transition state of a reaction. Computational studies on the C-H hydroxylation of N,N-dimethylaniline by Cytochrome P450 have demonstrated that KIEs can be a sensitive probe of the reaction's spin state reactivity. nih.gov While no experimental KIE data exists for this compound, theoretical calculations could predict the expected KIEs for various proposed reaction mechanisms, such as metabolic oxidation or aromatic substitution.
A hypothetical KIE study on the N-dealkylation of this compound could involve the synthesis of an isotopically labeled version of the molecule, for instance, with deuterium (B1214612) atoms on the cyclopropyl group. The rates of reaction for the labeled and unlabeled compounds would then be compared. A significant KIE (kH/kD > 1) would suggest that the C-H bond cleavage at the cyclopropyl group is involved in the rate-determining step of the reaction.
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions used in MD simulations to calculate the potential energy of a system of atoms. | A suitable force field would be necessary to accurately model the intramolecular and intermolecular interactions of this compound. |
| Solvent Model | A computational representation of a solvent used in MD simulations. | An appropriate solvent model (e.g., explicit water molecules) would be crucial for studying the behavior of this compound in aqueous environments. |
| Primary KIE | The kinetic isotope effect observed when the bond to the isotopic label is broken or formed in the rate-determining step. | Could be used to investigate mechanisms of oxidation or other reactions involving the N-H or C-H bonds of the cyclopropyl or methyl groups. |
| Secondary KIE | The kinetic isotope effect observed when the bond to the isotopic label is not broken or formed in the rate-determining step. | Can provide information about changes in hybridization or the steric environment at the transition state of a reaction. |
Computational Prediction of Reactivity and Stability
Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules like this compound. Methods such as Density Functional Theory (DFT) and other quantum chemical calculations can be used to determine various molecular properties that correlate with experimental observations.
Reactivity Prediction:
The reactivity of this compound is influenced by the electronic effects of its substituents: the cyclopropyl group and the methyl group on the aniline ring. The cyclopropyl group can act as an electron-donating group through σ-π conjugation, while the methyl group is a weak electron-donating group through hyperconjugation. These effects increase the electron density on the aromatic ring and the nitrogen atom, which in turn influences the molecule's nucleophilicity and susceptibility to electrophilic attack.
Computational studies on substituted anilines have shown that parameters such as the partial atomic charge on the amine nitrogen and the energy of the highest occupied molecular orbital (HOMO) are important for predicting their reactivity. tandfonline.comumn.edu For example, a higher negative charge on the nitrogen atom generally correlates with increased basicity and nucleophilicity. The HOMO energy is related to the molecule's ability to donate electrons; a higher HOMO energy indicates greater reactivity towards electrophiles.
Quantum chemical calculations can predict these properties for this compound. It is expected that the electron-donating nature of the cyclopropyl and methyl groups would lead to a higher HOMO energy compared to unsubstituted aniline, thus making it more reactive towards electrophilic aromatic substitution and oxidation.
Stability Prediction:
The stability of a molecule can be assessed computationally by calculating its total electronic energy and by analyzing the stability of potential reactive intermediates, such as radical cations or nitrenium ions. The formation of such intermediates is often a key step in the metabolic degradation or toxicological activation of aromatic amines. nih.gov
For this compound, computational models can be used to predict the stability of its corresponding radical cation. The electron-donating substituents would be expected to stabilize the positive charge on the aromatic ring and the nitrogen atom, potentially influencing its metabolic fate. For instance, studies on N-cyclopropylanilines have shown that upon one-electron oxidation, the resulting radical cation can undergo a rapid and irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net This reaction is driven by the release of ring strain. Similar reactivity could be predicted for the radical cation of this compound.
The following table summarizes key computational parameters and their predicted influence on the reactivity and stability of this compound, based on general principles observed for substituted anilines.
| Computational Parameter | Predicted Influence on this compound | Rationale based on Analogous Compounds |
| HOMO Energy | Higher than aniline | Electron-donating cyclopropyl and methyl groups increase electron density. umn.edu |
| Partial Charge on Nitrogen | More negative than aniline | Increased electron donation from substituents enhances nucleophilicity. tandfonline.com |
| Oxidation Potential | Lower than aniline | Electron-donating groups facilitate the removal of an electron. umn.edu |
| Radical Cation Stability | More stable than aniline radical cation | Substituents stabilize the positive charge. |
| Propensity for Cyclopropyl Ring Opening | High upon oxidation | Strain release in the three-membered ring is a strong driving force. acs.orgresearchgate.net |
Role As a Synthetic Intermediate and Precursor in Chemical Transformations
Building Block in Heterocyclic Synthesis
The aniline (B41778) moiety of 2-cyclopropyl-3-methylaniline is a classical starting point for the synthesis of various nitrogen-containing heterocyclic systems. The presence of the cyclopropyl (B3062369) and methyl substituents allows for the creation of specifically substituted heterocycles with potential applications in medicinal chemistry and materials science.
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide array of biological activities and applications, from antimalarial drugs to dyes. wikipedia.org The synthesis of quinolines often begins with aniline or its derivatives through several well-established named reactions, such as the Skraup, Doebner-von Miller, and Combes syntheses. wikipedia.org
This compound can serve as the aniline component in these reactions to produce quinolines bearing cyclopropyl and methyl groups at specific positions. For instance, an iodine-promoted one-pot cascade oxidative annulation reaction has been developed for the synthesis of nih.govacs.orgresearchgate.nettriazolo[1,5-a]quinolines, which can be further transformed into 2-cyclopropylquinoline (B12284979) derivatives. researchgate.net By using this compound as the starting aniline, one could synthesize quinoline (B57606) derivatives with substitution patterns dictated by the initial arrangement of the cyclopropyl and methyl groups on the aromatic ring. These substituted quinolines are of interest for developing new therapeutic agents and functional materials. derpharmachemica.com
The 1,2,3-triazole ring is a key structural motif in many pharmaceuticals, agrochemicals, and materials due to its stability and unique chemical properties. frontiersin.orgmdpi.com The most common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction between an azide (B81097) and an alkyne. nih.gov
While not a direct participant in the cycloaddition, this compound is a key precursor to the necessary azide component. The aniline can be readily converted into the corresponding aryl azide, 1-azido-2-cyclopropyl-3-methylbenzene, through a two-step sequence involving diazotization with nitrous acid followed by treatment with sodium azide. This resulting azide, containing the intact cyclopropyl and methyl substituents, can then be reacted with various terminal or internal alkynes to generate a library of specifically substituted 1,2,3-triazole derivatives. nih.govnih.gov This positions this compound as a valuable starting material for accessing complex triazole-containing molecules.
Precursor for Organophosphorus Compounds
Organophosphorus compounds are a broad class of molecules with significant applications, ranging from pesticides and chemical warfare agents to pharmaceuticals and flame retardants. researchgate.netnih.gov The synthesis of these compounds often involves the creation of a stable carbon-phosphorus bond.
Optically active cyclopropylphosphonates are of particular interest due to their potential biological activities. Research has demonstrated a direct catalytic asymmetric cyclopropylphosphonation reaction involving N,N-dialkyl aniline derivatives and diazomethylphosphonates. acs.orgfigshare.com This reaction, catalyzed by a Ruthenium(II)-Pheox complex, proceeds in a single step to provide cyclopropylphosphonate derivatives in good yields with high diastereo- and enantioselectivities. acs.org
While this method is demonstrated on N,N-diethylaniline, it establishes a powerful precedent for using aniline derivatives as precursors. This compound could first be N-alkylated and then subjected to this catalytic system. The reaction would likely proceed via an enamine or iminium intermediate, ultimately yielding novel, optically active cyclopropylphosphonate derivatives substituted with the 2-cyclopropyl-3-methylphenyl group. acs.orgfigshare.com
Table 1: Asymmetric Cyclopropylphosphonation of Aniline Derivatives This table summarizes typical results from the Ru(II)-catalyzed reaction, illustrating the potential for high selectivity.
| Aniline Derivative | Diazomethylphosphonate | Catalyst | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Reference |
| N,N-diethylaniline | Diethyl diazomethylphosphonate | Ru(II)-Pheox | 85 | >99:1 | 98 | acs.org |
| N,N-diethyl-3-methylaniline | Diethyl diazomethylphosphonate | Ru(II)-Pheox | 82 | >99:1 | 97 | acs.org |
| N,N-diethyl-4-methoxyaniline | Diethyl diazomethylphosphonate | Ru(II)-Pheox | 78 | >99:1 | 99 | acs.org |
Cyclopropane (B1198618) Derivatives in Multistep Synthesis
The cyclopropylamine (B47189) unit is a valuable component in the multistep synthesis of complex organic molecules and peptidomimetics. nih.gov The unique electronic and steric properties of the cyclopropyl ring can impart favorable characteristics to the final product, such as conformational rigidity and metabolic stability.
Visible-light photocatalysis has enabled the intermolecular [3+2] annulation of cyclopropylanilines with alkynes, enynes, and diynes. nih.gov In this transformation, the cyclopropylaniline undergoes a one-electron oxidation, followed by ring-opening of the cyclopropyl group to form a distonic radical cation intermediate. This intermediate then engages with an alkyne or alkene to construct a five-membered carbocyclic ring substituted with an amine. This method allows for the one-step synthesis of structurally diverse cyclopentene (B43876) derivatives from simple starting materials. nih.gov Using substituted cyclopropylanilines, such as N-(1-methylcyclopropyl)aniline, allows for the creation of products with quaternary carbon centers. nih.gov This powerful annulation strategy highlights the utility of the cyclopropylaniline scaffold in rapidly building molecular complexity.
Table 2: Scope of [3+2] Annulation with Cyclopropylanilines This table shows examples of the photocatalytic annulation reaction, demonstrating its versatility with different alkynes and cyclopropylanilines.
| Cyclopropylaniline | Alkyne/Enyne | Catalyst System | Product | Yield (%) | Reference |
| N-Cyclopropylaniline | Phenylacetylene | Ru(bpz)₃(PF₆)₂ | 3-phenyl-1-(phenylamino)cyclopent-2-ene | 81 | nih.gov |
| N-(1-methylcyclopropyl)aniline | Phenylacetylene | Ru(bpz)₃(PF₆)₂ | 2-methyl-3-phenyl-1-(phenylamino)cyclopent-2-ene | 33 | nih.gov |
| N-(2-phenylcyclopropyl)aniline | Phenylacetylene | Ru(bpz)₃(PF₆)₂ | 2,3-diphenyl-1-(phenylamino)cyclopent-2-ene | 72 | nih.gov |
| N-Cyclopropylaniline | 1-ethynyl-4-fluorobenzene | Ru(bpz)₃(PF₆)₂ | 3-(4-fluorophenyl)-1-(phenylamino)cyclopent-2-ene | 75 | nih.gov |
Chiral Cyclopropylamine Derivatives in Asymmetric Synthesis
Chiral cyclopropylamines are highly sought-after building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The development of asymmetric methods to produce or utilize these structures is a key area of modern organic chemistry.
The asymmetric synthesis of N-unprotected 1-substituted cyclopropylamines has been achieved starting from chiral N-sulfinyl α-chloro ketimines. nih.gov Treatment of these precursors with Grignard reagents induces a 1,3-dehydrohalogenation and subsequent addition to an intermediate cyclopropylideneamine, yielding chiral N-sulfinyl cyclopropylamines with good diastereoselectivity. nih.gov Subsequent deprotection provides the free chiral cyclopropylamine. nih.gov Furthermore, asymmetric [3+2] photocycloadditions using cyclopropylamines and various olefins have been developed using chiral hydrogen-bonding catalysts. semanticscholar.org This strategy provides access to enantioenriched three-dimensional molecules, including those with all-carbon quaternary stereocenters. semanticscholar.org These examples underscore the importance of the cyclopropylamine framework in asymmetric synthesis, where derivatives of this compound could serve as substrates for enantioselective transformations or as precursors to more complex chiral structures.
Advanced Analytical Techniques in Chemical Research of 2 Cyclopropyl 3 Methylaniline
Spectroscopic Methods for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques are fundamental tools in the study of chemical reactions involving 2-Cyclopropyl-3-methylaniline. They provide detailed information on molecular structure and allow for real-time observation of reaction progress, offering insights into reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in situ and for identifying the structure of reaction products. ed.ac.uk By acquiring a series of NMR spectra over the course of a reaction, chemists can track the decrease in concentration of starting materials and the concomitant increase in the concentration of products and any intermediates. beilstein-journals.org This provides valuable kinetic data and mechanistic insights. nih.gov
For the synthesis of this compound, ¹H NMR spectroscopy is particularly useful. The distinct signals for the aromatic, cyclopropyl (B3062369), and methyl protons each provide a unique probe to monitor the reaction. The purity of reactants can also be assessed immediately prior to the reaction under the same solution conditions. nih.gov Upon completion of the reaction, a full structural characterization of the purified product can be performed using a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques like COSY and HSQC.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (3 protons) | 6.5 - 7.2 | Multiplet |
| NH₂ (2 protons) | 3.5 - 4.0 | Broad Singlet |
| Methyl CH₃ (3 protons) | 2.1 - 2.3 | Singlet |
| Cyclopropyl CH (1 proton) | 1.5 - 1.9 | Multiplet |
| Cyclopropyl CH₂ (4 protons) | 0.5 - 1.0 | Multiplet |
Note: Predicted values are based on the analysis of structurally similar compounds, such as m-Toluidine, and general principles of NMR spectroscopy. Actual values may vary based on solvent and other experimental conditions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both monitoring the progress of a reaction and quantifying the yield of the desired product, this compound. pensoft.net In a typical setup, small aliquots are taken from the reaction mixture at various time points and injected into the HPLC system. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net
This method allows for the separation of the starting materials, intermediates, the final product, and any byproducts. The retention time of each compound is a characteristic feature that aids in its identification. For quantification, a detector, most commonly a UV-Vis detector, measures the absorbance of the eluting compounds. By creating a calibration curve with standards of known concentration, the peak area from the chromatogram can be directly correlated to the concentration of this compound in the reaction mixture. This allows for the precise determination of reaction conversion and product yield. researchgate.net
Table 2: Example RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry in Metabolite Identification (in chemical transformation studies)
In studies of chemical transformations, such as drug metabolism, identifying the resulting metabolites is crucial. nih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the dominant analytical tool for this purpose. nih.govnih.gov This technique allows for the separation of a parent compound like this compound from its metabolites, followed by their detection and structural characterization.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. ijpras.comresearchgate.net Tandem mass spectrometry (MS/MS) experiments are then performed, where a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint, offering clues to where the metabolic modification occurred on the parent molecule. nih.gov Common metabolic transformations include oxidation, hydroxylation, and conjugation. For anilines, N-oxidation and aromatic ring hydroxylation are common pathways. The fragmentation of anilines often involves cleavage of bonds adjacent to the amine group. libretexts.org
Table 3: Potential Phase I Biotransformations of this compound and Corresponding Mass Changes
| Biotransformation | Chemical Change | Mass Change (Da) |
| Hydroxylation | Addition of -OH | +15.9949 |
| N-Oxidation | Addition of -O | +15.9949 |
| Dealkylation (Methyl) | Removal of -CH₂ | -14.0157 |
| Deamination | Removal of -NH₂ | -16.0187 |
Time-Resolved Spectroscopy for Radical Cation Characterization
During certain chemical or electrochemical reactions, molecules like this compound can undergo one-electron oxidation to form short-lived, highly reactive intermediates known as radical cations. The study of these transient species requires specialized techniques like time-resolved spectroscopy.
Time-resolved techniques, such as nanosecond transient absorption spectroscopy or time-resolved electron paramagnetic resonance (EPR), allow researchers to observe and characterize species that exist on timescales from picoseconds to microseconds. d-nb.info These methods can provide information on the electronic structure and reactivity of the this compound radical cation. For instance, chemically induced dynamic nuclear polarization (CIDNP) is another technique that can be used to study radical pair reactions and detect the formation of radical intermediates. d-nb.info Characterizing the radical cation is essential for understanding oxidation mechanisms, potential degradation pathways, and the formation of subsequent products.
Future Research Directions and Outlook in Chemical Sciences
Development of Novel Synthetic Routes with Enhanced Selectivity
While syntheses for substituted anilines are well-established, the development of novel routes to 2-cyclopropyl-3-methylaniline with high efficiency and selectivity remains a key research objective. Future work will likely focus on catalytic systems that can construct the substituted aniline (B41778) core in a more atom-economical and sustainable manner.
Key areas of investigation include:
Catalytic Dehydrogenative Aromatization: This approach involves the synthesis of a corresponding substituted cyclohexanone (B45756) or cyclohexylamine, followed by a metal-catalyzed dehydrogenation to form the aromatic aniline ring. researchgate.net This strategy offers a convergent and flexible way to introduce substituents. Research into catalysts based on non-precious metals for this transformation is a particularly promising avenue. researchgate.net
Directed C-H Functionalization: Another advanced strategy involves the direct amination of a pre-functionalized cyclopropyl-toluene derivative. This would require the development of highly regioselective catalysts capable of distinguishing between the various C-H bonds on the aromatic ring, guided by a directing group.
Reduction of Nitroarenes: A traditional yet continually refined method involves the catalytic hydrogenation of the corresponding 2-cyclopropyl-3-methyl-nitrobenzene. youtube.com Future research could focus on developing chemoselective catalysts that reduce the nitro group without opening the sensitive cyclopropane (B1198618) ring, a common side reaction under harsh hydrogenation conditions. youtube.com Methods using metallic iron in weak acid or stannous chloride (SnCl₂) offer milder alternatives that could be optimized for this specific substrate. youtube.com
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Starting Materials | Key Advantages | Foreseeable Challenges |
| Catalytic Dehydrogenation | Substituted Cyclohexanones/Amines | High flexibility in substituent placement; convergent synthesis. researchgate.net | Requires development of specific catalysts; potential for harsh reaction conditions. |
| Directed C-H Amination | 1-Cyclopropyl-2-methylbenzene | High atom economy; direct installation of the amine group. | Achieving high regioselectivity; catalyst development and optimization. |
| Nitroarene Reduction | 2-Cyclopropyl-3-methyl-nitrobenzene | Well-established methodology; multiple reducing agents available. youtube.com | Potential for cyclopropane ring-opening; chemoselectivity issues with other functional groups. youtube.com |
Exploration of New Chemical Transformations and Reaction Discovery
The distinct reactivity of the amino group and the cyclopropyl (B3062369) ring in this compound opens the door to discovering new chemical transformations.
Future research could explore:
Diazotization Reactions: The primary amine functionality can be converted into a diazonium salt, a versatile intermediate. wikipedia.org This would allow the facile replacement of the amino group with a wide array of other functionalities (e.g., -OH, -CN, halides via Sandmeyer reactions), providing access to a large family of novel cyclopropyl- and methyl-substituted aromatic compounds. wikipedia.org
Oxidative Ring-Opening: N-cyclopropylanilines are known to undergo irreversible ring-opening upon single-electron transfer (SET) oxidation to form a radical cation. acs.org Investigating the oxidative behavior of this compound could lead to new synthetic pathways. The resulting ring-opened radical cation could be trapped with various nucleophiles or participate in subsequent cyclization reactions to form complex heterocyclic structures. acs.org
Coupling Reactions: The aniline nitrogen can participate in various metal-catalyzed cross-coupling reactions to form C-N bonds, leading to more complex diarylamine or N-alkylated structures.
Advanced Computational Modeling for Complex Reaction Systems
Computational chemistry offers a powerful tool to predict the reactivity and properties of this compound, guiding experimental efforts. researchgate.net Future studies will likely employ density functional theory (DFT) and other advanced methods to model its behavior in complex reaction systems. umn.edu
Key areas for computational investigation include:
Predicting Oxidation Potentials: Theoretical methods can be used to compute the one-electron oxidation potential of this compound. umn.edu This data is crucial for designing and understanding its role in redox reactions and for applications as a chemical probe. A good correlation often exists between the calculated energy of the Highest Occupied Molecular Orbital (HOMO) and the experimental oxidation potential. umn.edu
Modeling Reaction Pathways: Computational modeling can elucidate the transition states and intermediates of potential reactions, such as electrophilic aromatic substitution or the aforementioned oxidative ring-opening. This can help predict regioselectivity and understand the electronic effects of the cyclopropyl and methyl substituents.
Spectroscopic Property Prediction: Quantum-chemical calculations can predict spectroscopic data (e.g., NMR, IR spectra), aiding in the characterization of novel derivatives and reaction products. researchgate.net
Table 2: Potential Computational Research Targets for this compound
| Research Target | Computational Method | Predicted Outcome/Insight | Reference Application |
| One-Electron Oxidation Potential | Density Functional Theory (DFT), Semiempirical MO Theory | Prediction of redox behavior; correlation with HOMO energy. | Design of redox probes and understanding electrochemical properties. umn.edu |
| Reaction Energetics | G4 composite method, DFT-D3 | Calculation of Gibbs free energies for potential reactions to predict feasibility. | Correlation of theoretical energies with experimental reactivity. researchgate.net |
| Transition State Analysis | DFT, Ab initio methods | Elucidation of reaction mechanisms, regioselectivity, and kinetic barriers. | Understanding selectivity in synthetic transformations. |
Integration of this compound in Advanced Material Precursor Synthesis
Aniline and its derivatives are fundamental building blocks for a wide range of materials, including polymers, dyes, and pharmaceuticals. nih.govgeeksforgeeks.org The unique substitution pattern of this compound makes it an attractive candidate as a precursor for novel advanced materials.
Potential applications include:
High-Performance Polymers: As a diamine precursor (after diazotization and coupling) or a monomer modifier, it could be integrated into polyimides, polyamides, or epoxy resins. The rigid cyclopropyl group and the methyl group could enhance thermal stability, modify solubility, and tune the mechanical properties of the resulting polymers. Fluorinated anilines, for example, are already used to create high-performance compounds for electronics and specialty polymers. pmarketresearch.com
Organic Dyes and Pigments: The aniline core is central to many azo dyes. wikipedia.org Derivatization of this compound could lead to new dyes with unique chromophoric properties, where the cyclopropyl and methyl groups could modulate the absorption spectrum and improve properties like lightfastness or solubility.
Mechanistic Studies of Unexplored Reaction Pathways
The strained cyclopropyl ring can serve as a sensitive mechanistic probe to investigate reaction intermediates. nih.gov When a reactive center, such as a carbocation or radical, is generated adjacent to a cyclopropyl group, the ring can undergo characteristic rearrangements.
Future research in this area would involve using this compound as a substrate in various reactions to probe for the formation of specific intermediates:
Probing Cationic Intermediates: In reactions where a cationic intermediate might form on the aniline nitrogen or the aromatic ring, the adjacent cyclopropyl group could undergo rearrangement (e.g., a cyclopropylcarbinyl-to-homoallyl rearrangement). The detection of ring-opened products would provide strong evidence for a cationic pathway. nih.gov
Distinguishing Radical vs. Concerted Pathways: The stereochemistry of the cyclopropyl group can be used to distinguish between different reaction mechanisms. The retention or inversion of stereochemistry during a reaction can provide deep insight into whether the pathway is concerted or involves radical intermediates.
Design of Structurally Diverse Cyclopropyl Aniline Derivatives for Chemical Probe Applications
Chemical probes are essential tools for studying biological and chemical systems. N-cyclopropylanilines have been successfully developed as probes to study single-electron transfer (SET) processes, leveraging the irreversible ring-opening that occurs after oxidation. acs.org This prevents back electron transfer, making the reaction a reliable indicator of an oxidative event. acs.org
Building on this precedent, this compound serves as an excellent scaffold for designing new classes of chemical probes:
Tuning Redox Properties: By introducing different substituents onto the aromatic ring or the nitrogen atom of this compound, a library of probes with finely tuned oxidation potentials could be created. This would allow for the selective detection of different oxidants or photosensitizers with varying oxidative strengths. acs.org
Probes for Oxidative Stress: The irreversible nature of the cyclopropyl ring-opening upon oxidation makes these compounds ideal candidates for developing probes to detect reactive oxygen species (ROS) in biological or environmental systems. The formation of specific ring-opened products, such as 3-hydroxy-N-phenylpropanamide or acetanilide (B955) analogues, could be monitored by techniques like HPLC or mass spectrometry. acs.org
Q & A
Q. What are the optimal synthetic routes for 2-Cyclopropyl-3-methylaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of aniline derivatives. For example, 2-Cyclopropylaniline (a structurally related compound) is synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the aniline group . Key parameters include:
- Temperature : 80–120°C to balance reaction rate and side-product formation.
- Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
Yield optimization requires monitoring via HPLC or GC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the aniline group’s toxicity and potential skin irritation:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Waste Disposal : Collect in designated containers for halogenated/organic amines, followed by incineration or neutralization .
Stability tests (TGA/DSC) under varying pH and temperature conditions are recommended to assess decomposition risks .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s HOMO-LUMO gaps, charge distribution, and cyclopropane ring strain. Key steps:
Geometry Optimization : Minimize energy using Gaussian or ORCA software.
Vibrational Analysis : Confirm absence of imaginary frequencies to ensure stable conformers.
Solvent Effects : Incorporate PCM models to simulate polar environments.
These studies reveal nucleophilic sites (e.g., amine group) and predict regioselectivity in electrophilic substitutions .
Q. What analytical techniques resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Strategies include:
- Orthogonal Validation : Combine LC-MS (for purity) with bioassays (e.g., MIC tests for antimicrobial activity).
- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from non-specific effects.
- Structural Analog Comparison : Benchmark against N-(cyclopropylmethyl)-4-fluoro-2-methylaniline to isolate substituent effects .
Longitudinal studies (e.g., 3-wave panel designs) can distinguish short-term efficacy from long-term toxicity .
Q. How does the cyclopropane ring influence the compound’s stability under oxidative conditions, and what mitigation strategies exist?
- Methodological Answer : The strained cyclopropane ring is prone to ring-opening via oxidation or acid-catalyzed pathways. Stability assessments involve:
- Accelerated Oxidation Studies : Expose to H₂O₂ or tert-butyl hydroperoxide, monitor degradation by NMR.
- Stabilizers : Add antioxidants (e.g., BHT) or encapsulate in liposomes to shield reactive sites.
Computational modeling (MD simulations) predicts degradation pathways, guiding structural modifications (e.g., electron-withdrawing groups on the ring) .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address conflicting results in the compound’s catalytic applications?
- Methodological Answer : Implement a split-plot factorial design :
- Variables : Catalyst loading (0.5–2.0 mol%), temperature (25–80°C), and solvent polarity.
- Controls : Include blank reactions (no catalyst) and reference catalysts (e.g., Pd/C).
Use ANOVA to identify significant interactions, and repeat trials under optimized conditions to validate reproducibility. Contradictions may arise from trace metal impurities; ICP-MS analysis of catalysts is critical .
Q. What methodologies reconcile discrepancies in spectroscopic characterization data (e.g., NMR shifts)?
- Methodological Answer : Variability in NMR signals (e.g., δ 6.8–7.2 ppm for aromatic protons) may stem from solvent effects or tautomerism. Solutions include:
- Standardized Protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS).
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign protons conclusively.
- Dynamic NMR : Study temperature-dependent shifts to detect conformational exchange .
Tables for Key Data
Q. Table 1. Comparison of Synthetic Routes for 2-Cyclopropylaniline Derivatives
| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | 78 | >99% | |
| Nucleophilic Substitution | CuI | 65 | 95% |
Q. Table 2. DFT-Calculated Properties of this compound
| Property | B3LYP/6-31G* Value | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |
| Dipole Moment (Debye) | 2.8 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
